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Compound of Interest

Compound Name: 4-Acetamido-3-aminopyridine

Cat. No.: B114916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data

and a plausible synthetic route for the compound 4-Acetamido-3-aminopyridine (CAS No:

145255-15-8). The information is structured to be a valuable resource for researchers engaged

in medicinal chemistry, drug discovery, and materials science.

Chemical Structure and Properties
IUPAC Name: N-(3-amino-4-pyridinyl)acetamide

CAS Number: 145255-15-8[1]

Molecular Formula: C₇H₉N₃O[1]

Molecular Weight: 151.17 g/mol [1]

Canonical SMILES: CC(=O)NC1=CN=C(C=C1)N

Spectroscopic Data
This section details the available and anticipated spectroscopic data for 4-Acetamido-3-
aminopyridine. For clarity, quantitative data is presented in tabular format.

Mass Spectrometry (MS)
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A Gas Chromatography-Mass Spectrum (GC-MS) of N-(3-amino-4-pyridinyl)acetamide is

available in public databases.

Table 1: Mass Spectrometry Data

Parameter Value Source

Ionization Mode Electron Ionization (EI) SpectraBase[2]

Molecular Ion (M⁺) m/z 151 SpectraBase[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for obtaining a GC-MS spectrum is as follows:

Sample Preparation: A dilute solution of 4-Acetamido-3-aminopyridine is prepared in a

volatile organic solvent such as methanol or dichloromethane.

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet,

which is heated to ensure rapid vaporization.

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium

or nitrogen) through a capillary column. The column is housed in an oven with a programmed

temperature gradient to separate the components of the sample based on their boiling points

and interactions with the column's stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. In the ion source, molecules are bombarded with electrons (Electron

Ionization) to generate charged fragments and a molecular ion. These ions are then

separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion, generating a

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-Acetamido-3-aminopyridine is not readily available in the public

domain. The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on the
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analysis of similar structures. These values should be used as a guide for spectral

interpretation.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 d 1H Pyridine H

~7.8 s 1H Pyridine H

~7.2 d 1H Pyridine H

~5.5 br s 2H -NH₂

~2.1 s 3H -C(O)CH₃

~9.5 br s 1H -NHC(O)-

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~168 -C=O

~145 Pyridine C

~140 Pyridine C

~135 Pyridine C

~125 Pyridine C

~115 Pyridine C

~24 -CH₃

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Acetamido-3-aminopyridine in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR

tube.

Instrument Setup: Place the NMR tube in the spectrometer probe. The instrument's magnetic

field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize

the homogeneity of the magnetic field.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include the spectral width, acquisition time, relaxation delay, and the number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Experimental IR data for 4-Acetamido-3-aminopyridine is not publicly available. Table 4 lists

the expected characteristic absorption bands based on the functional groups present in the

molecule.

Table 4: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium-Strong
N-H stretching (amine and

amide)

3100-3000 Weak-Medium C-H stretching (aromatic)

~1670 Strong C=O stretching (amide I)

~1600, ~1480 Medium-Strong
C=C and C=N stretching

(pyridine ring)

~1550 Medium N-H bending (amide II)

~1300 Medium C-N stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance

(ATR) technique is as follows:

Sample Preparation: A small amount of the solid 4-Acetamido-3-aminopyridine sample is

placed directly onto the ATR crystal (e.g., diamond or germanium).

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to account for atmospheric and instrumental absorptions.

Sample Spectrum: The sample is pressed firmly against the crystal using a pressure clamp

to ensure good contact. The infrared beam is directed through the crystal, where it

undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates

a short distance into the sample, and the sample absorbs energy at specific frequencies

corresponding to its vibrational modes. The attenuated beam is then directed to the detector.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Synthesis of 4-Acetamido-3-aminopyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b114916?utm_src=pdf-body
https://www.benchchem.com/product/b114916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A specific, detailed experimental protocol for the synthesis of 4-Acetamido-3-aminopyridine is

not readily available in the surveyed literature. However, a plausible synthetic route can be

proposed based on established chemical transformations of pyridine derivatives. One potential

pathway involves the selective acetylation of 3,4-diaminopyridine.

Proposed Synthetic Pathway:

Synthetic Pathway

Spectroscopic Analysis

3,4-Diaminopyridine 4-Acetamido-3-aminopyridine

Acetic Anhydride,
Pyridine (solvent)

Mass Spectrometry (MS)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Click to download full resolution via product page

Caption: Proposed synthesis and analysis workflow for 4-Acetamido-3-aminopyridine.

Experimental Protocol: Synthesis of 4-Acetamido-3-aminopyridine (Proposed)

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3,4-diaminopyridine in a suitable solvent such as pyridine or a mixture of

pyridine and a non-polar solvent like toluene.

Acetylation: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride

dropwise to the stirred solution. The use of one equivalent of the acetylating agent is crucial

to favor mono-acetylation at the more nucleophilic 4-amino position.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an
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appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

The product may precipitate out of the solution. Alternatively, extract the product into an

organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate

solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column

chromatography on silica gel to afford pure 4-Acetamido-3-aminopyridine.

Conclusion
This technical guide has summarized the available spectroscopic information for 4-Acetamido-
3-aminopyridine and proposed a viable synthetic route. While experimental NMR and IR data

are not currently available in the public domain, the provided mass spectrum and predicted

spectroscopic data serve as a useful reference for researchers. The outlined experimental

protocols offer standardized procedures for the synthesis and characterization of this and

similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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